![molecular formula C6H7NO2S2 B2391184 (5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 86240-28-0](/img/structure/B2391184.png)
(5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one
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Description
“(5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one” is a chemical compound with the linear formula C7H9NO2S2 . It’s provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of libraries of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones and new 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones with stereo controlled Z-geometry has been reported . The compounds were synthesized under microwave irradiation .Molecular Structure Analysis
The molecular structure of “(5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one” is represented by the linear formula C7H9NO2S2 . The molecular weight of the compound is 203.283 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one” include a molecular weight of 203.283 and a linear formula of C7H9NO2S2 . The compound is part of a collection of unique chemicals provided to early discovery researchers .Scientific Research Applications
Biological Potential and Synthetic Developments
The compound (5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one is part of a broader class of 1,3-thiazolidin-4-ones, which have shown significant biological potential over the years. Research highlights the historical synthesis of these compounds, including their derivatives like glitazones and rhodanines, and their pharmacological importance. The 1,3-thiazolidin-4-one nucleus is recognized for its great biological potential, with existing applications in commercial pharmaceuticals and promising future prospects in medicinal chemistry against various diseases. Advanced synthetic methodologies, including green chemistry approaches, have been developed for these compounds, showcasing their environmental benefits and the global shift towards sustainable pharmaceutical manufacturing (Santos, Jones Junior, & Silva, 2018).
Bioactivity of Thiazolidin-4-Ones
Recent studies focusing on the bioactivity of thiazolidin-4-ones have uncovered their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on the molecules significantly impacts their biological activity, offering insights into optimizing the structure of thiazolidin-4-one derivatives for enhanced drug efficacy. This review provides a basis for the rational design of new small molecules with biological activity, especially among thiazolidin-4-ones, highlighting their significant role in drug development (Mech, Kurowska, & Trotsko, 2021).
Thiazolidines in Drug Design
The exploration of 4-thiazolidinone-bearing hybrid molecules in anticancer drug design has been a focal point in recent research. The review discusses the application of molecular hybridization methodologies and strategies in designing small molecules as potential anticancer agents. The data from 2017 to 2022 is summarized, emphasizing the hybridization of scaffolds, hybrid-pharmacophore approaches, and analogue-based drug design involving 4-thiazolidinone cores. These methodologies are considered effective for generating hit/lead compounds with anticancer activity, demonstrating the versatility and potential of thiazolidin-4-one derivatives in addressing oncological diseases (Roszczenko et al., 2022).
properties
IUPAC Name |
(5Z)-5-(ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c1-2-9-3-4-5(8)7-6(10)11-4/h3H,2H2,1H3,(H,7,8,10)/b4-3- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNCBJFIFVKUAA-ARJAWSKDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C(=O)NC(=S)S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C\1/C(=O)NC(=S)S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one |
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